3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the triazoloquinazoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a triazole ring fused with a quinazoline moiety, along with a bromophenyl and a pentyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, have shown promising anti-hiv and antibacterial activities . Therefore, it’s plausible that this compound may also target HIV proteins or bacterial cells.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets (possibly hiv proteins or bacterial cells) and induce changes that inhibit their function .
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities, it may affect pathways related to viral replication or bacterial growth .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might inhibit the function of its targets, leading to a decrease in hiv replication or bacterial growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine are not fully understood yet. It has been shown to exhibit potent activity against E. coli, P. aeruginosa, and S. epidermidis This suggests that it may interact with certain enzymes, proteins, or other biomolecules in these organisms, leading to its antimicrobial effects
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.
N-Pentyl Substitution: The pentyl group can be introduced via nucleophilic substitution reactions using pentyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(4-fluorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(4-methoxyphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the bromophenyl group, which can enhance its biological activity and provide distinct electronic properties compared to its analogs. The pentyl group also contributes to its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-bromophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPQBFQQXCWAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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